
mitoTracker Orange
Overview
Description
It belongs to the rosamine-based MitoTracker family, which includes cell-permeant, fixable probes that accumulate in mitochondria dependent on ΔΨm. Upon oxidation by molecular oxygen in actively respiring mitochondria, the non-fluorescent reduced form becomes fluorescent and covalently binds to mitochondrial proteins, enabling stable staining even after fixation . This property makes it valuable for both live-cell imaging and post-fixation applications in flow cytometry and microscopy . However, its ΔΨm-dependent accumulation can be influenced by mitochondrial permeability transition (PT) and oxidative stress, necessitating careful interpretation of results .
Preparation Methods
MitoTracker Orange is synthesized through a series of chemical reactions involving tetramethylrosamine derivatives. The synthetic route typically involves the introduction of a chloromethyl moiety to the rosamine structure, which imparts the dye with its mitochondrion-selective properties. The reaction conditions often include the use of organic solvents and mild temperatures to ensure the stability of the dye. Industrial production methods involve large-scale synthesis under controlled conditions to maintain the purity and efficacy of the dye .
Chemical Reactions Analysis
MitoTracker Orange undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized to form different fluorescent species.
Reduction: It can be reduced to non-fluorescent forms, which can be re-oxidized to restore fluorescence.
Substitution: The chloromethyl group can react with thiols on proteins and peptides, forming stable conjugates.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are various fluorescent and non-fluorescent derivatives of the dye .
Scientific Research Applications
Scientific Research Applications
-
Mitochondrial Mass Measurement
MitoTracker Orange can be used to assess mitochondrial mass in various cell types. For instance, a study involving sea urchin embryos demonstrated that MTO effectively measured mitochondrial distribution and activity during early developmental stages, revealing significant changes post-fertilization . -
Assessment of Apoptosis
In cancer research, this compound has been employed to study apoptosis (programmed cell death). Research indicated that cells undergoing apoptosis showed changes in mitochondrial function detectable by MTO staining before any visible morphological changes occurred, such as nuclear condensation or fragmentation . -
Studying Mitochondrial Dynamics
This compound is instrumental in examining mitochondrial morphology and network connectivity. A study highlighted its application in analyzing mitochondrial abnormalities in cells derived from schizophrenia patients, showcasing how alterations in mitochondrial distribution can be linked to disease states . -
Fluorescence Microscopy Applications
The probe is often used in conjunction with fluorescence microscopy techniques to visualize mitochondria in live cells. This capability allows researchers to explore the effects of various treatments on mitochondrial health, such as drug responses or environmental stressors . -
Toxicology Studies
This compound has been utilized in toxicology to evaluate the impact of environmental toxins on mitochondrial function. For example, it has been used to assess the effects of heavy metals on cellular respiration and oxidative stress responses in various cell lines.
Case Studies
Technical Considerations
- Staining Protocol : Cells are typically incubated with this compound at a concentration optimized for the specific cell type being studied. Following incubation, cells are washed to remove unbound dye before imaging.
- Imaging Techniques : Confocal laser scanning microscopy (CLSM) is commonly employed to capture high-resolution images of stained mitochondria, allowing detailed analysis of their morphology and distribution.
Mechanism of Action
MitoTracker Orange exerts its effects by passively diffusing across the plasma membrane and accumulating in active mitochondria. The dye’s accumulation is dependent on the mitochondrial membrane potential, which allows it to selectively stain active mitochondria. Once inside the mitochondria, the chloromethyl group reacts with thiols on proteins and peptides, forming stable conjugates that are retained even after cell fixation .
Comparison with Similar Compounds
Comparison with Similar Compounds
JC-1
- Mechanism: JC-1 exists as a green-fluorescent monomer at low ΔΨm and forms red-fluorescent aggregates at high ΔΨm, enabling ratiometric (red/green) measurements .
- Advantages :
- Limitations :
MitoTracker Red CMXRos and Deep Red FM
- Mechanism : Similar to this compound but with distinct excitation/emission profiles (Red CMXRos: Ex/Em ~579/599 nm; Deep Red FM: Ex/Em ~644/665 nm) .
- Advantages :
- Limitations: this compound exhibits stronger non-mitochondrial signal at 200 nM, complicating quantification .
Rhodamine-Based Probes (TMRE, Rh123, TMRM)
- Mechanism : ΔΨm-dependent accumulation without covalent binding, allowing reversible staining .
- Advantages: Suitable for real-time ΔΨm monitoring in live cells. Lower non-specific binding than DiOC6(3) .
- Limitations: Poor retention post-fixation. TMRM and TMRE show higher non-specific binding than this compound in neurons and astrocytes .
DiOC6(3)
- Mechanism: Binds to mitochondrial membranes independently of ΔΨm, with high non-specific binding .
- Limitations: Unreliable for ΔΨm quantification due to non-specific interactions with ER and other organelles .
Nonyl Acridine Orange (NAO)
- Mechanism : Binds to cardiolipin in mitochondrial membranes, independent of ΔΨm .
- Advantages :
- Useful for assessing mitochondrial mass.
- Limitations :
Key Research Findings and Data Tables
Table 1: Comparison of Mitochondrial Probes
Table 2: Functional Performance in Specific Studies
Critical Considerations and Limitations
Biological Activity
MitoTracker Orange (MTO), a fluorescent probe developed for mitochondrial imaging, is widely utilized in cellular biology to assess mitochondrial function and dynamics. This article delves into the biological activity of this compound, focusing on its applications, mechanisms, and findings from various studies.
Overview of this compound
This compound is a cell-permeant dye that accumulates in mitochondria based on their membrane potential. The compound is a reduced form of tetramethylrosamine and becomes fluorescent upon oxidation by molecular oxygen in actively respiring cells. This characteristic allows researchers to evaluate mitochondrial oxidative activity without isolating organelles, preserving cellular structures during analysis.
This compound functions by entering mitochondria where it is oxidized, leading to fluorescence. The intensity of the fluorescence correlates with mitochondrial activity and membrane potential. This property makes MTO particularly useful for studying various biological processes, including:
- Mitochondrial Biogenesis : MTO can be used to measure mitochondrial mass and activity, providing insights into cellular energy metabolism.
- Cellular Stress Responses : The probe has been applied in studies examining how cells respond to stressors such as toxins or infections.
1. Measurement of Mitochondrial Activity
A study demonstrated the use of this compound to measure mitochondrial activity in sea urchin eggs and embryos. The research revealed that mitochondrial distribution and activity increased significantly post-fertilization, highlighting the probe's utility in developmental biology .
2. Apoptotic Processes
In keratinocyte cell lines, this compound staining indicated that cells undergoing apoptosis exhibited changes in fluorescence before losing mitochondrial function. This suggests that MTO can serve as an early marker for apoptosis .
3. Cancer Research
Research involving breast cancer cell lines (MCF7) showed that treatment with XCT790, an inverse agonist of ERRα, resulted in decreased mitochondrial membrane potential as assessed by this compound. This finding indicates that alterations in mitochondrial function are linked to cancer stem cell features .
Data Table: Applications of this compound
Case Study 1: Fertilization Effects on Mitochondria
In a study involving sea urchin embryos, researchers utilized this compound to analyze changes in mitochondrial behavior during fertilization. The results showed a marked increase in both the number and activity of mitochondria shortly after fertilization, suggesting a critical role for mitochondria in early embryonic development .
Case Study 2: Apoptosis in Keratinocytes
A study investigating the effects of Mycobacterium leprae on human keratinocyte cells used this compound to assess mitochondrial function during infection. The findings indicated that keratinocytes exhibited apoptotic characteristics prior to significant loss of mitochondrial function, demonstrating the probe's effectiveness in monitoring cellular health under pathological conditions .
Q & A
Basic Research Questions
Q. What are the key methodological considerations for optimizing mitoTracker Orange staining in live-cell imaging?
this compound accumulates in mitochondria based on membrane potential, making protocol optimization critical. Key steps include:
- Dye concentration : Use 10–100 nM (adjusted per cell type) to avoid saturation or insufficient staining .
- Incubation time : 30–60 minutes at 37°C to ensure proper mitochondrial localization .
- Controls : Include cells treated with mitochondrial uncouplers (e.g., FCCP) to validate membrane potential dependency .
- Compatibility : Avoid simultaneous use with fixatives, as this compound is membrane-permeable and may leak post-fixation .
Q. How can researchers distinguish mitochondrial membrane potential from mass using this compound in flow cytometry?
Pair this compound (membrane potential-sensitive) with a membrane potential-insensitive dye (e.g., mitoTracker Green). Example workflow:
- Stain cells with both dyes (10 nM each, 37°C, 30 min).
- Analyze via flow cytometry using 488 nm (Green) and 561 nm (Orange) lasers.
- Normalize Orange signal against Green to isolate membrane potential changes .
- Data interpretation : Increased Orange/Green ratio indicates hyperpolarization; decreased ratio suggests depolarization .
Q. What are common pitfalls in quantifying mitochondrial dynamics using this compound in neuronal cultures?
- Photobleaching : Limit exposure time or use antifade agents for time-lapse imaging.
- Cell viability : Ensure staining conditions (e.g., temperature, pH) maintain neuronal health to prevent artifactually low membrane potential .
- Cross-talk : When multiplexing with other fluorophores (e.g., GFP), confirm spectral separation using control samples .
Advanced Research Questions
Q. How can this compound be integrated into multiplex assays to study mitochondrial-lysosomal crosstalk in disease models?
- Combine this compound with lysosomal dyes (e.g., LysoTracker Green) and immunofluorescence markers.
- Protocol :
Stain live cells with this compound (50 nM, 30 min).
Fix cells and perform immunostaining for lysosomal markers (e.g., LAMP1).
Use confocal microscopy with sequential scanning to avoid spectral overlap.
- Data analysis : Quantify colocalization using Pearson’s coefficient or Manders’ overlap in software like ImageJ .
Q. What strategies resolve contradictions in this compound data when comparing mitochondrial membrane potential across cell populations?
Discrepancies may arise from cell-type-specific metabolism or dye retention. Mitigation strategies:
- Normalize to mitochondrial mass : Use mitoTracker Green or citrate synthase activity assays.
- Single-cell analysis : Employ high-content imaging instead of bulk measurements to account for heterogeneity .
- Validation : Cross-verify with JC-1 dye or Seahorse metabolic assays .
Q. How does this compound perform in 3D cell culture models compared to 2D systems, and how should protocols be adjusted?
- Challenges in 3D : Limited dye penetration and altered metabolic gradients.
- Optimization :
- Increase incubation time (up to 90 min) for spheroids/organoids.
- Use lower concentrations (10–20 nM) to prevent toxicity.
- Combine with tissue-clearing techniques for imaging deep layers .
Q. Methodological Reference Tables
Table 1 : Key Parameters for this compound in Common Experimental Models
Table 2 : Troubleshooting Common Experimental Issues
Issue | Cause | Solution |
---|---|---|
Weak Orange signal | Low membrane potential | Pre-treat with metabolic stressors (e.g., glucose deprivation) |
Non-specific cytoplasmic dye | Over-incubation or high conc. | Reduce incubation time to 20 min |
Inconsistent flow data | Cell clumping | Filter cells through 40 µm mesh |
Properties
IUPAC Name |
[9-[4-(chloromethyl)phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN2O.ClH/c1-26(2)18-9-11-20-22(13-18)28-23-14-19(27(3)4)10-12-21(23)24(20)17-7-5-16(15-25)6-8-17;/h5-14H,15H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTMEYOUQQFBJR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=C(C=C4)CCl.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199116-50-2 | |
Record name | Xanthylium, 9-[4-(chloromethyl)phenyl]-3,6-bis(dimethylamino)-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199116-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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